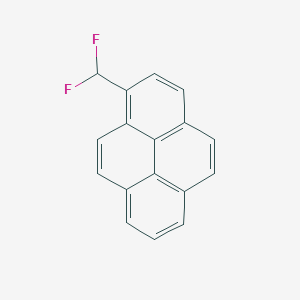

1-(Difluoromethyl)pyrene

Description

Contextualization within Fluorinated Organic Compounds

The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov The difluoromethyl group, in particular, has garnered significant attention in medicinal chemistry as it is considered a bioisostere of hydroxyl and thiol groups and can act as a lipophilic hydrogen bond donor. wiley-vch.de This has led to the development of numerous methods for the synthesis of difluoromethylated arenes, driven by their potential applications in pharmaceuticals and agrochemicals. thieme-connect.comsorbonne-universite.fr The presence of the -CHF2 group in 1-(difluoromethyl)pyrene introduces a permanent dipole moment and can influence its electronic properties and intermolecular interactions. researchgate.net

Significance of Pyrene (B120774) Core Functionalization

Pyrene and its derivatives are extensively studied due to their unique photophysical and electronic properties, including high fluorescence quantum yields and thermal stability. ontosight.aiworktribe.comuky.edu These characteristics make them valuable building blocks for a wide range of applications, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and fluorescent probes. uky.edunih.govwiley.com The functionalization of the pyrene core is a key strategy to tune these properties and to introduce new functionalities. nih.govncat.eduworktribe.com The position of the substituent on the pyrene molecule significantly influences the resulting optoelectronic and photophysical characteristics. mdpi.com

The pyrene core has multiple reactive positions. Electrophilic reactions tend to occur at the 1-, 3-, 6-, and 8-positions due to substantial orbital coefficients at these carbons. mdpi.com The 4-, 5-, 9-, and 10-positions are known as the K-regions. mdpi.com The ability to selectively introduce substituents like the difluoromethyl group allows for the precise tailoring of the molecule's properties for specific applications.

Overview of Difluoromethylated Arenes in Advanced Organic Chemistry

Difluoromethylated arenes are an important class of compounds in advanced organic chemistry, with growing applications in materials science. sorbonne-universite.frcas.cn The introduction of the difluoromethyl group can enhance the oxidative stability of the aromatic system by lowering the energy levels of the highest occupied molecular orbital (HOMO). oup.com This is a desirable trait for materials used in organic electronic devices.

The synthesis of difluoromethylated arenes has been a significant area of research, with various methods being developed, including cross-coupling reactions and C-H activation. thieme-connect.com Recent breakthroughs have focused on more efficient and cost-effective methods, such as the use of chlorodifluoromethane (B1668795) (ClCF2H) as a difluoromethylating reagent in palladium-catalyzed reactions. cas.cn These advancements have made a wider range of difluoromethylated arenes, including those based on complex polycyclic aromatic hydrocarbons like pyrene, more accessible for research and development.

Interactive Data Table: Properties of Pyrene and Related Compounds

| Compound Name | Chemical Formula | Key Properties |

| Pyrene | C₁₆H₁₀ | High fluorescence quantum yield, forms excimers. ontosight.ai |

| 1-Bromopyrene (B33193) | C₁₆H₉Br | Intermediate for further functionalization. nih.gov |

| 1-(Trifluoromethyl)pyrene | C₁₇H₉F₃ | Altered electronic properties due to the -CF₃ group. smolecule.com |

| This compound | C₁₇H₁₀F₂ | Bioisostere of hydroxyl and thiol groups. wiley-vch.de |

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)pyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H10F2/c18-17(19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMSRSKFOPLGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H10F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312772 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186195-16-3 | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186195-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Difluoromethyl)pyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Difluoromethyl Pyrene and Analogous Fluorinated Pyrene Derivatives

Direct Difluoromethylation Strategies

Direct C-H difluoromethylation of pyrene (B120774) offers an atom-economical approach to synthesize 1-(difluoromethyl)pyrene. Several modern synthetic methods, including mechanochemistry, photoredox catalysis, metal-mediated protocols, radical-mediated pathways, and electrophilic techniques, have been explored for the difluoromethylation of aromatic compounds and can be conceptually applied to pyrene.

Mechanochemical Difluoromethylation Approaches

Mechanochemical synthesis, which utilizes mechanical force to induce chemical reactions, presents a solvent-free and often more efficient alternative to traditional solution-phase chemistry. While specific examples of the mechanochemical difluoromethylation of pyrene are not extensively documented in the literature, the principles of this technique suggest its potential applicability. Generally, mechanochemical difluoromethylation could be envisioned to proceed via the in-situ generation of a difluoromethylating agent in a ball mill. For instance, the reaction of a difluorocarbene precursor under milling conditions in the presence of pyrene could potentially lead to the formation of this compound. The high local temperatures and pressures generated during milling can facilitate reactions that are sluggish in solution.

Photoredox Catalysis in Difluoromethylation Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the formation of C-C bonds under mild conditions. researchgate.netnih.gov This methodology can be applied to the direct C-H difluoromethylation of pyrene. In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can generate a difluoromethyl radical from a suitable precursor. This radical can then add to the electron-rich pyrene core to afford the desired product. Various difluoromethylating agents, such as sodium difluoromethanesulfinate (CF2HSO2Na) and other CF2H radical precursors, can be employed in these transformations. The choice of photocatalyst, solvent, and additives is crucial for achieving high efficiency and selectivity.

| Catalyst | Difluoromethylating Agent | Light Source | Solvent | Additives | Product Yield (%) |

| Ru(bpy)3Cl2 | CF2HSO2Na | Blue LED | DMSO | - | Moderate to Good |

| Ir(ppy)3 | BrCF2PO(OEt)2 | Visible Light | Acetonitrile | Base | Moderate |

| Eosin Y | CF2HSO2Na | Green LED | DMSO | O2 | Good |

This table represents typical conditions for photoredox difluoromethylation of aromatic compounds, which are analogous to potential conditions for pyrene.

Metal-Mediated and Metal-Free Difluoromethylation Protocols

Both metal-mediated and metal-free protocols have been developed for the difluoromethylation of arenes. Metal-mediated approaches often involve transition metals like copper or palladium to facilitate the cross-coupling of a difluoromethyl source with the aromatic substrate. For instance, copper-catalyzed reactions using (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) have been shown to be effective for the difluoromethylation of aryl halides. nih.gov

Metal-free approaches, on the other hand, often rely on the generation of difluorocarbene or a difluoromethyl radical under basic or oxidative conditions, respectively. The reaction of imidazoles with the Ruppert-Prakash reagent (TMSCF3) in the presence of a fluoride (B91410) source can lead to C-H difluoromethylation, a strategy that could potentially be adapted for pyrene. enamine.net

| Metal/Reagent | Difluoromethylating Agent | Conditions | Substrate Scope |

| Copper | TMSCF2H, CsF | Heat | Aryl iodides |

| Palladium/Copper | TMSCF2H | Heat | Aryl bromides |

| TBAT | TMSCF3 | Room Temperature | Imidazoles |

This table summarizes conditions for metal-mediated and metal-free difluoromethylation of various aromatic substrates.

Radical-Mediated Difluoromethylation Pathways

Radical-mediated difluoromethylation offers a versatile approach for the functionalization of aromatic C-H bonds. epa.gov The generation of the difluoromethyl radical (•CF2H) from various precursors is a key step in these reactions. Common precursors include difluoromethanesulfonyl chloride (CF2HSO2Cl), zinc difluoromethanesulfinate (Zn(SO2CF2H)2), and diethyl (bromodifluoromethyl)phosphonate. These radicals can be generated through thermal or photochemical initiation, or via redox processes. The subsequent addition of the •CF2H radical to pyrene would proceed through a radical addition-elimination mechanism to yield this compound. The regioselectivity of the reaction is governed by the electrophilic nature of the difluoromethyl radical, which preferentially attacks the most electron-rich position of the pyrene ring.

Electrophilic Difluoromethylation Techniques

Electrophilic difluoromethylation reagents are capable of directly introducing the CF2H group onto electron-rich aromatic substrates. While less common than radical or nucleophilic methods, several reagents have been developed for this purpose. These reagents typically feature a positively polarized difluoromethyl group attached to a good leaving group. An example includes S-(difluoromethyl)diarylsulfonium salts. The reaction of such an electrophilic reagent with pyrene under appropriate conditions, potentially with a Lewis acid catalyst, could afford this compound. The development of new and more reactive electrophilic difluoromethylating agents is an active area of research. epa.gov

Functionalization of Pyrene Precursors

An alternative to direct C-H functionalization is the synthesis of this compound from readily available pyrene precursors bearing other functional groups at the 1-position. This two-step approach allows for the use of a wider range of difluoromethylation chemistries.

Common pyrene precursors that can be synthesized include 1-bromopyrene (B33193), pyrene-1-carbaldehyde, and pyrene-1-carboxylic acid. nih.govnih.gov These precursors can then be converted to the desired difluoromethylated product through various transformations.

For instance, 1-bromopyrene can potentially undergo a copper- or palladium-catalyzed cross-coupling reaction with a nucleophilic difluoromethylating agent like TMSCF2H. nih.gov Pyrene-1-carbaldehyde can be converted to this compound using deoxofluorinating agents such as diethylaminosulfur trifluoride (DAST) or bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor), although this transformation can sometimes be challenging. A more recent approach involves the reaction of aldehydes with TMSCF2Br to generate a difluorocarbene, which can then be trapped to form the desired product. cas.cn Pyrene-1-carboxylic acid could potentially be converted to an intermediate that can then undergo difluoromethylation, for example, through a Hunsdiecker-type reaction with a difluoromethyl source.

| Pyrene Precursor | Reagents for Conversion | Reaction Type |

| 1-Bromopyrene | TMSCF2H, CuI/Pd catalyst | Cross-coupling |

| Pyrene-1-carbaldehyde | DAST or Deoxo-Fluor | Deoxofluorination |

| Pyrene-1-carbaldehyde | TMSCF2Br, Base | Difluorocarbene insertion |

| Pyrene-1-carboxylic acid | Ag(I) salt, CF2H-source | Decarboxylative difluoromethylation |

This table outlines potential synthetic routes from functionalized pyrene precursors to this compound.

Regioselective Bromination of Pyrene for Subsequent Functionalization

Bromination is a foundational strategy for pre-functionalizing the pyrene core, creating versatile bromopyrene intermediates that can be used in a variety of subsequent cross-coupling reactions. worktribe.com The regioselectivity of bromination is highly dependent on the reaction conditions, including the brominating agent and the solvent.

Direct bromination of pyrene with molecular bromine (Br₂) typically leads to substitution at the most active 1, 3, 6, and 8 positions. mdpi.com For instance, the reaction of pyrene with bromine in a solvent like carbon tetrachloride can yield 1-bromopyrene. nih.gov Exhaustive bromination under more forcing conditions, such as using excess bromine in nitrobenzene (B124822) at elevated temperatures, results in the formation of 1,3,6,8-tetrabromopyrene (B107014) in high yield. nih.gov

Controlling the stoichiometry and reaction conditions allows for the isolation of specific isomers. The introduction of a bulky substituent, such as a tert-butyl group at the 2- and 7-positions, can influence the regioselectivity of subsequent bromination, although it does not completely prevent reaction at the active 1, 3, 6, and 8 sites. mdpi.comresearchgate.net Iron(III) bromide has been used as a catalyst to direct bromination of 2-tert-butylpyrene (B8442629) to the K-region (positions 5- and 9-). researchgate.net These brominated pyrenes are crucial precursors for introducing other functional groups, including the difluoromethyl group, via coupling reactions.

Table 1: Selected Regioselective Bromination Reactions of Pyrene

| Product | Reagents and Conditions | Typical Yield | Reference |

|---|---|---|---|

| 1-Bromopyrene | Pyrene, Br₂ in CCl₄, 2 hours | 71% | nih.gov |

| 1,3,6,8-Tetrabromopyrene | Pyrene, Br₂ in Nitrobenzene, 120-130°C | 94-96% | nih.gov |

| 1,3,6,8-Tetrabromo-2,7-dihydroxypyrene | Hydroxylation followed by bromination | High Yield | researchgate.net |

Suzuki-Miyaura Cross-Coupling for Pyrene Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, particularly for constructing biaryl systems. youtube.comrsc.org In the context of pyrene chemistry, it is instrumental for coupling aryl or other organic fragments to the pyrene scaffold, typically starting from a bromopyrene derivative and an organoboron reagent (e.g., a boronic acid or ester). researchgate.netresearchgate.net

The reaction is catalyzed by a palladium(0) complex and requires a base to facilitate the transmetalation step. youtube.com The versatility of the Suzuki-Miyaura reaction allows for the introduction of a wide array of substituents onto the pyrene core. For example, aryl groups have been successfully coupled to various bromopyrene isomers to synthesize functionalized pyrene derivatives with tailored photophysical properties. researchgate.net The synthesis of pyrene-fused polyaromatic regioisomers has been achieved using Suzuki-Miyaura cross-coupling as a key step, starting from 1,8- and 1,6-dibromopyrene. researchgate.net This methodology provides a pathway to extend the π-conjugation of the pyrene system, which is crucial for applications in organic electronics. researchgate.netuni-bonn.de

Sonogashira Coupling Reactions in Pyrene Functionalization

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt, and it is carried out in the presence of an amine base. organic-chemistry.org It is the premier method for introducing alkynyl moieties onto the pyrene core, creating π-extended systems with interesting electronic and optical properties. uni-bonn.de

Starting from brominated pyrenes, the Sonogashira reaction allows for the synthesis of various ethynylpyrene derivatives. researchgate.netnih.gov For instance, 2,7-disubstituted pyrenes have been synthesized by Sonogashira coupling of 2,7-dibromopyrene (B9692) with terminal alkynes like phenylacetylene (B144264) and trimethylsilylacetylene. uni-bonn.denih.gov Copper-free Sonogashira protocols have also been developed to avoid the formation of alkyne homocoupling byproducts. nih.gov The introduction of alkynyl groups can significantly alter the electronic structure and enhance the fluorescence of the pyrene chromophore. researchgate.net

Table 2: Examples of Cross-Coupling Reactions for Pyrene Functionalization

| Reaction Type | Pyrene Substrate | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Bromopyrenes | 4-Methoxyphenylboronic acid | Pd catalyst | Aryl-substituted pyrenes | researchgate.net |

| Sonogashira | 2,7-Dibromopyrene | Phenylacetylene | Pd/Cu catalyst | 2,7-Bis(phenylethynyl)pyrene | uni-bonn.denih.gov |

| Sonogashira | 2,7-Dibromopyrene | Trimethylsilylacetylene | Pd/Cu catalyst | 2,7-Bis(trimethylsilylethynyl)pyrene | uni-bonn.denih.gov |

Click Chemistry Approaches for Pyrene Conjugation

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being the most prominent example. mdpi.com This reaction forms a stable triazole linkage between a molecule bearing an azide (B81097) group and another with a terminal alkyne.

In the context of pyrene chemistry, click reactions are primarily used for conjugation, attaching the pyrene moiety to other molecules, including polymers, biomolecules, or other functional units. nih.gov To achieve this, a pyrene derivative must first be functionalized with either an azide or an alkyne group. This is typically done through standard synthetic transformations of a precursor like bromopyrene or aminopyrene. Once the "clickable" pyrene is synthesized, it can be readily conjugated to a complementary-functionalized partner. This approach is highly valuable in materials science and chemical biology for creating complex, well-defined architectures where the pyrene unit acts as a fluorescent probe or an electronic component. mdpi.com

C-H Functionalization of Pyrene Systems

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic systems, as it avoids the need for pre-functionalization (like halogenation). mdpi.com This approach involves the direct conversion of a C-H bond into a C-C or C-heteroatom bond, typically mediated by a transition metal catalyst.

For pyrene, various C-H functionalization methods have been developed to achieve regioselective substitution. mdpi.comresearchgate.net Iridium-catalyzed C-H borylation can selectively functionalize the 2- and 7-positions, which are otherwise difficult to access, yielding pyrene-2,7-bis(boronate) esters. mdpi.comnih.gov These borylated intermediates can then participate in Suzuki-Miyaura couplings to introduce a wide range of substituents. uni-bonn.denih.gov

Palladium-catalyzed C-H arylation has also been demonstrated. Using a directing group, such as a carboxylic acid at the 1-position, allows for ortho-arylation at the C2 position. researchgate.net Furthermore, direct arylation at the C1, C4, and C10 positions has been achieved using different catalytic systems, showcasing the potential to selectively functionalize nearly all positions of the pyrene core through C-H activation strategies. mdpi.com

Precursor Synthesis and Difluorocarbene Generation

The introduction of a difluoromethyl group (-CF₂H) onto an aromatic ring like pyrene is a non-trivial transformation that often involves the generation of a reactive difluorinated species. Key to this process is the synthesis of stable yet reactive precursors that can serve as a source of difluorocarbene (:CF₂) or a related difluoromethylating agent.

Synthesis of Difluorocarbene Precursors (e.g., TMSCF₂Br, S-(difluoromethyl)sulfonium salts)

(Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) is a versatile and commercially available reagent that serves as an excellent precursor for difluorocarbene (:CF₂). acs.orgsigmaaldrich.com It can be synthesized through the halogen-exchange reaction between (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃, the Ruppert-Prakash reagent) and a bromine source like BBr₃. sigmaaldrich.com Under thermal conditions or in the presence of a suitable initiator (like a halide salt, e.g., n-Bu₄NBr), TMSCF₂Br eliminates trimethylsilyl (B98337) bromide to generate free difluorocarbene. acs.org This highly reactive intermediate can then participate in various reactions, most notably [2+1] cycloadditions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. acs.orgrsc.org It is also used for the difluoromethylation of heteroatoms such as oxygen, sulfur, and nitrogen. acs.orgsigmaaldrich.com

S-(difluoromethyl)sulfonium salts represent another important class of reagents used for difluoromethylation. cas.cn These salts, such as S-[(phenylsulfonyl)difluoromethyl]sulfonium salt, function as electrophilic difluoromethylating agents. cas.cn They can be synthesized from precursors like fluoroalkylsulfinates through a one-pot reaction with triflic anhydride. thieme-connect.comlookchem.com These sulfonium (B1226848) salts are effective for the difluoromethylation of various nucleophiles, including C-nucleophiles like β-ketoesters. cas.cn More recently, certain sulfonium salts have been used under photoredox catalysis conditions to generate difluoromethyl radicals, which can then be added to olefins or used in intramolecular cyclizations to create a diverse range of difluoromethylated compounds. digitellinc.comtcichemicals.com

Oxidative Fluorodecarboxylation in Difluoromethyl(ene) Motif Introduction

Oxidative fluorodecarboxylation is a synthetic strategy that involves the replacement of a carboxylic acid group with a fluorine atom through an oxidative process. While the direct synthesis of this compound via this method is not extensively documented in the reviewed literature, the principles of this reaction can be applied to the hypothetical synthesis starting from a suitable pyrene-based carboxylic acid precursor. The reaction would likely proceed through the generation of a pyrenyl radical intermediate, which is then trapped by a fluorine source.

Recent advancements in this area have demonstrated the utility of electrochemical methods for the fluorodecarboxylation of aryloxyacetic acids to form fluoromethyl aryl ethers. nih.gov This suggests that with appropriate modification of substrates and conditions, a similar transformation could be envisioned for pyrene derivatives. For instance, the electrochemical oxidation of pyrene-1-acetic acid in the presence of a suitable fluoride source could potentially lead to the formation of 1-(fluoromethyl)pyrene. Further fluorination steps would be necessary to achieve the difluoromethyl group.

Another approach involves the use of powerful fluorinating agents. For example, the reaction of alkanoic acids with xenon difluoride has been shown to effect fluorodecarboxylation. researchgate.net However, aromatic carboxylic acids have been reported to be unreactive under these conditions. researchgate.net

The following table summarizes representative examples of oxidative fluorodecarboxylation reactions on aromatic and related carboxylic acids, illustrating the potential of this methodology for the synthesis of fluorinated organic molecules.

| Entry | Starting Material | Reagent/Condition | Product | Yield (%) | Reference |

| 1 | 4-tert-butyl-phenoxyacetic acid | Constant current electrolysis, Cgr electrodes, KF, 18-crown-6, 2,4,6-collidine, NBu4PF6 in CH2Cl2 | 1-(tert-butyl)-4-(fluoromethoxy)benzene | 30 | nih.gov |

| 2 | N-benzoyl-4-piperidine-carboxylic acid | Ir[dF(CF3)ppy]2(dtbbpy)PF6, Selectfluor, Na2HPO4, visible light | N-(4-fluoropiperidin-1-yl)(phenyl)methanone | High | nih.gov |

| 3 | 1-Adamantanecarboxylic acid | Xenon difluoride, CH2Cl2 | 1-Fluoroadamantane | 90 | researchgate.net |

This table presents data from analogous reactions to illustrate the principle of oxidative fluorodecarboxylation, as direct synthesis of this compound using this method was not found in the searched literature.

N-Heterocyclic Carbene-Catalyzed Difluorocarbene Generation

N-Heterocyclic carbenes (NHCs) have emerged as versatile organocatalysts for a wide range of chemical transformations due to their strong σ-donating ability and steric tuneability. mdpi.com One of their potential applications is in the generation of reactive intermediates, such as carbenes. The generation of difluorocarbene (:CF2) and its subsequent addition to an aromatic system like pyrene would be a direct approach to introduce a difluoromethyl group, which upon protonation would yield this compound.

While the direct NHC-catalyzed generation of difluorocarbene for the synthesis of this compound is not explicitly detailed in the available literature, the fundamental principles of NHC catalysis suggest its feasibility. NHCs are known to catalyze Michael additions and other carbon-carbon bond-forming reactions. nih.gov The catalytic cycle would likely involve the reaction of the NHC with a difluorocarbene precursor to form an NHC-difluorocarbene adduct. This adduct would then transfer the difluorocarbene to the pyrene substrate.

Research has shown the use of NHC-copper(I) complexes incorporating a pyrene chromophore, demonstrating the compatibility of pyrene derivatives with NHC-metal systems. mdpi.com This suggests that pyrene is a viable substrate for NHC-mediated transformations.

The table below provides examples of NHC-catalyzed reactions, highlighting the broad applicability of NHCs in organic synthesis.

| Entry | Reactants | NHC Precatalyst/Catalyst | Product Type | Yield (%) | Reference |

| 1 | Chalcone, Diethyl malonate | 1,3-dimesitylimidazolium chloride | Michael adduct | - | nih.gov |

| 2 | 1-Pyrenyl-imidazole, Copper(I) chloride | - (Forms NHC-Cu complex) | Luminescent NHC-Cu(I) complex | - | mdpi.com |

| 3 | Various electrophiles and nucleophiles in Michael additions | Imidazol(in)ium-2-carboxylates | Carba-, sulfa-, and phospha-Michael adducts | High | nih.gov |

This table showcases the catalytic activity of NHCs in various reactions to illustrate their potential, as a direct NHC-catalyzed synthesis of this compound was not found in the searched literature.

Elucidation of Reaction Mechanisms in 1 Difluoromethyl Pyrene Synthesis and Transformation

Mechanistic Investigations of Difluoromethylation Reactions

The introduction of a difluoromethyl group onto an aromatic ring, such as pyrene (B120774), is often achieved through photocatalytic processes. These reactions are initiated by the generation of a difluoromethyl radical (•CF2H) from a suitable precursor. researchgate.net The general mechanism involves the excitation of a photocatalyst by visible light, which then participates in a single-electron transfer (SET) process with a difluoromethylating agent. researchgate.net

For instance, upon irradiation, a photocatalyst like fac-[Ir(ppy)3] transitions to an excited state. This excited species can then be oxidatively quenched by a difluoromethylating reagent, such as BrCF2CO2Et, to generate the difluoromethyl radical. researchgate.net Radical trapping experiments using agents like 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) or 1,1-diphenylethylene (B42955) have confirmed the presence of these radical intermediates, as the desired difluoromethylation product is not formed in their presence. researchgate.net

The subsequent step involves the addition of the difluoromethyl radical to the aromatic substrate, in this case, pyrene. This addition forms a radical intermediate, which is then oxidized to a carbocation. Finally, deprotonation of this carbocation yields the difluoromethylated aromatic product. researchgate.net

Radical Intermediates in Difluoromethylation

The central reactive species in the difluoromethylation of pyrene is the difluoromethyl radical (•CF2H). researchgate.net This radical is typically generated from various precursors, including sulfonium (B1226848) salts or bromodifluoroacetate derivatives, through a SET process facilitated by a photocatalyst. researchgate.net The •CF2H radical is considered to be nucleophilic in nature, which influences its reactivity towards electron-deficient aromatic systems. mdpi.com

The stability of the radical intermediate formed upon the addition of the •CF2H radical to the pyrene core plays a significant role in determining the regioselectivity of the reaction. The addition of the radical to one of the aromatic carbons disrupts the π-system and forms a resonance-stabilized radical species. The stability of this intermediate is a key factor in directing the position of the incoming difluoromethyl group. mdpi.com Computational studies, such as Density Functional Theory (DFT), can be employed to model the stability of these radical intermediates and predict the most likely sites of radical attack on the pyrene molecule. rsc.org

Role of Activators and Catalysts in Reaction Pathways

Photocatalysts are essential for initiating the difluoromethylation reaction under mild conditions using visible light. Iridium-based complexes, such as fac-[Ir(ppy)3], are commonly used due to their favorable photophysical and redox properties. researchgate.net These catalysts can absorb visible light and transition to a long-lived excited state, which allows them to participate in the necessary electron transfer processes to generate the difluoromethyl radical. researchgate.net

Other photocatalysts, such as Eosin Y, have also been employed. In a typical cycle, the excited photocatalyst transfers an electron to the difluoromethylating agent, generating the •CF2H radical and the oxidized form of the catalyst. The catalyst is then regenerated in a subsequent step, completing the catalytic cycle. researchgate.net

In addition to photocatalysts, other activators and reagents can influence the reaction pathway. For example, the choice of the difluoromethylating agent itself is critical. Various reagents, such as NaSO2CF2H and BrCF2CO2Et, can be used as sources of the •CF2H radical. researchgate.net The efficiency and selectivity of the reaction can be tuned by selecting the appropriate combination of photocatalyst, difluoromethylating agent, and reaction conditions.

Table 1: Examples of Catalytic Systems in Difluoromethylation of Aromatic Compounds

| Photocatalyst | Difluoromethylating Agent | Substrate Example | Reference |

| fac-[Ir(ppy)3] | BrCF2CO2Et | Heteroarenes | researchgate.net |

| Eosin Y | NaSO2CF2H | Coumarins | researchgate.net |

| Perylene | S-(difluoromethyl)sulfonium salt | Aromatic Alkenes | N/A |

Regioselectivity and Stereoselectivity in Pyrene Functionalization

The regioselectivity of functionalizing the pyrene core is a critical aspect of its chemistry. For electrophilic aromatic substitution, which shares some mechanistic principles with radical aromatic substitution, the positions with the highest electron density are the most reactive. In pyrene, these are the 1, 3, 6, and 8 positions. Therefore, it is expected that the radical addition of the •CF2H radical would preferentially occur at these sites to form a more stable intermediate. This would lead to 1-(difluoromethyl)pyrene as a major product.

Computational studies on other polycyclic aromatic hydrocarbons have shown that the site of radical attack is influenced by the electronic structure of the molecule. nih.gov For pyrene, the highest occupied molecular orbital (HOMO) is localized primarily on the 1, 3, 6, and 8 positions, making them susceptible to attack by electrophilic or radical species. The stability of the resulting radical intermediate, which is resonance-stabilized, further favors substitution at these positions.

While the difluoromethylation of the pyrene core itself is not stereoselective as it involves an achiral substrate and radical intermediate, the introduction of a difluoromethyl group can be a key step in the synthesis of more complex, chiral molecules derived from pyrene. The principles of regioselectivity are crucial in these multi-step syntheses to ensure the correct placement of the difluoromethyl group in the final chiral product.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, different forms of NMR can map out the carbon skeleton and the placement of hydrogen and fluorine atoms, which is critical for confirming the substitution pattern on the pyrene (B120774) core.

Proton (¹H) NMR Spectroscopy

Proton NMR provides information on the chemical environment and connectivity of hydrogen atoms. For 1-(Difluoromethyl)pyrene, the spectrum is expected to show two distinct regions: the aromatic region for the pyrene ring protons and a characteristic signal for the difluoromethyl group proton.

The nine protons on the pyrene backbone would appear as a complex series of multiplets in the aromatic region, typically between δ 7.8 and 9.0 ppm. chemicalbook.comchemicalbook.comresearchgate.net The substitution at the C1 position simplifies the pattern compared to unsubstituted pyrene, but significant signal overlap and complex spin-spin coupling are still expected. chemicalbook.com

The proton of the difluoromethyl (-CHF₂) group is anticipated to appear as a triplet due to coupling with the two adjacent fluorine atoms (a ¹H-¹⁹F coupling, denoted as ²JHF). In analogous aryl difluoromethyl compounds, this triplet is typically observed in the range of δ 6.5 to 7.8 ppm. nih.gov The significant downfield shift is caused by the strong electron-withdrawing effect of the two fluorine atoms and the aromatic ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Pyrene-H (aromatic) | 7.8 – 9.0 | Multiplet (m) | N/A |

| -CHF₂ | 6.5 – 7.8 | Triplet (t) | ²JHF ≈ 50-60 Hz |

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy maps the carbon framework of a molecule. In this compound, signals are expected for the 16 carbons of the pyrene ring system and the single carbon of the difluoromethyl group.

The aromatic carbons of the pyrene moiety typically resonate in the δ 124–132 ppm range in the parent molecule. chemicalbook.com Substitution with the -CHF₂ group would cause shifts in the nearby carbon signals. The carbon directly attached to the difluoromethyl group (C1) would be significantly affected.

The carbon of the difluoromethyl group itself is expected to appear as a triplet due to one-bond coupling with the two fluorine atoms (¹JCF). This signal is typically found in a downfield region, often between δ 110 and 125 ppm, for aryl difluoromethyl compounds. libretexts.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| Pyrene-C (aromatic) | 120 – 135 | Singlet (s) | N/A |

| -C HF₂ | 110 – 125 | Triplet (t) | ¹JCF ≈ 230-250 Hz |

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific to fluorine-containing compounds and is characterized by a wide chemical shift range, making it very sensitive to the local electronic environment. alfa-chemistry.com For this compound, a single resonance is expected for the two equivalent fluorine atoms.

This signal should appear as a doublet due to the two-bond coupling with the proton of the -CHF₂ group (²JHF). The chemical shift for aryl difluoromethyl groups typically falls within the range of δ -90 to -130 ppm (relative to CFCl₃). researchgate.netucsb.edue-bookshelf.de The precise shift provides a unique fingerprint for the difluoromethyl group attached to the pyrene system.

Table 3: Predicted ¹⁹F NMR Spectral Data for this compound

| Fluorine Type | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) |

| -CHF₂ | -90 to -130 | Doublet (d) | ²JHF ≈ 50-60 Hz |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation pattern. The molecular formula for this compound is C₁₇H₁₀F₂. The calculated monoisotopic mass is 252.0751 g/mol .

In an MS experiment, this compound would be expected to show a prominent molecular ion peak ([M]⁺) at m/z 252. Key fragmentation pathways for pyrene derivatives often involve the loss of substituents. nih.govnih.gov Therefore, a significant fragment ion would likely be observed corresponding to the loss of the difluoromethyl radical (•CHF₂), resulting in a pyrenyl cation at m/z 201. Another possible fragmentation could be the loss of a fluorine atom, leading to a fragment at m/z 233.

Table 4: Predicted Key Ions in the Mass Spectrum of this compound

| m/z | Ion Identity | Description |

| 252 | [C₁₇H₁₀F₂]⁺ | Molecular Ion ([M]⁺) |

| 233 | [C₁₇H₁₀F]⁺ | Loss of a fluorine atom ([M-F]⁺) |

| 201 | [C₁₆H₉]⁺ | Loss of the difluoromethyl group ([M-CHF₂]⁺) |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

FTIR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound would be dominated by absorptions characteristic of the aromatic pyrene core and the C-F bonds of the substituent.

Key expected absorption bands include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹ (e.g., 3040-3080 cm⁻¹). acs.orgchemrxiv.org

Aromatic C=C Stretching: A series of sharp bands in the 1400–1650 cm⁻¹ region, characteristic of the polycyclic aromatic system. nih.gov

C-H Bending: Out-of-plane C-H bending vibrations for the aromatic rings appear in the 700–900 cm⁻¹ range and are indicative of the substitution pattern. researchgate.net

C-F Stretching: Strong, characteristic absorption bands for C-F bonds are expected in the 1000–1200 cm⁻¹ region. mdpi.com

Table 5: Predicted Characteristic FTIR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

| Stretching | Aromatic C-H | 3040 – 3080 |

| Stretching | Aromatic C=C | 1400 – 1650 |

| Stretching | C-F | 1000 – 1200 |

| Bending | Aromatic C-H | 700 – 900 |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the mass percentages of the constituent elements in a compound, which is used to confirm its empirical and molecular formula. For this compound (C₁₇H₁₀F₂), the theoretical elemental composition can be calculated from its molecular weight (252.26 g/mol ). chemaxon.comhirosaki-u.ac.jp Experimental values that closely match these theoretical percentages serve as a final confirmation of the compound's stoichiometry. mdpi.com

Table 6: Calculated Elemental Composition of this compound (C₁₇H₁₀F₂)

| Element | Symbol | Atomic Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 80.94% |

| Hydrogen | H | 1.008 | 4.00% |

| Fluorine | F | 18.998 | 15.06% |

Computational and Theoretical Investigations of 1 Difluoromethyl Pyrene

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. nih.gov For pyrene (B120774) derivatives, DFT calculations are crucial for understanding how substituents, such as the difluoromethyl group, influence their molecular geometry and electronic properties. wiley.comacs.org

Theoretical studies have shown that attaching electron-withdrawing groups like fluoroalkyls to a pyrene core can significantly lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. rsc.org This effect is a key strategy for developing n-type organic semiconductor materials. wiley.com The introduction of fluorine atoms can also lead to a slight red-shift in emission wavelengths and an increase in the Stokes shift due to greater stabilization of molecular orbitals in the excited state. researchgate.netresearchgate.net

In related fluorinated pyrene systems, DFT calculations have been used to determine ground-state molecular geometries and vibrational frequencies. aub.edu.lb For instance, in tetraarylpyrenes, DFT at the B3LYP/6-31G(d,p) level has been employed to optimize geometries. aub.edu.lb The dihedral angles between substituents and the pyrene plane are important structural parameters that influence electronic conjugation. wiley.com In some fluorinated pyrene derivatives, these angles have been calculated to be around 60°, which corresponds well with experimental X-ray crystallography data. wiley.com

The main contribution to the total energy in the crystal structure of some fluorinated pyrenes comes from dispersion forces, and short C-H···F contacts can also be present. wiley.com The packing motifs in the solid state, which are crucial for charge-carrier transport, can be significantly different even for structurally similar molecules. wiley.com

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study the properties of many-body systems in the presence of time-dependent potentials, making it suitable for investigating electronic excited states and absorption spectra. wikipedia.orgrsc.org TD-DFT is widely used for calculating the excited-state properties of large molecules due to its computational efficiency. acs.org

For pyrene and its derivatives, TD-DFT calculations are essential for understanding their photophysical behavior, including absorption and emission spectra. researchgate.netnih.gov The low-lying singlet excited states of pyrene derivatives, originating from the ¹La and ¹Lb states of the parent pyrene, are critical in determining their absorption and fluorescence characteristics. researchgate.net TD-DFT can, however, have limitations in accurately predicting the ordering of these states. researchgate.net

In studies of related pyrene systems, TD-DFT has been used to simulate absorption spectra, often showing a major contribution from the HOMO to LUMO transition. rsc.org For some pyrene derivatives, TD-DFT calculations have been performed to explore the first electronic singlet excited states, sometimes in conjunction with the Tamm-Dancoff approximation (TDA) to improve accuracy. aub.edu.lbacs.org The choice of functional, such as B3LYP or range-separated hybrids like ωB97, can influence the results. aub.edu.lb

Molecular Orbital Analysis (e.g., HOMO-LUMO Energy Gaps, Charge Distribution)

Molecular orbital analysis provides fundamental insights into the electronic behavior and reactivity of molecules. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important.

For pyrene derivatives, the introduction of electron-withdrawing groups like difluoromethyl is expected to lower the energies of both the HOMO and LUMO. rsc.org In many substituted pyrenes, the HOMO is primarily located on the pyrene moiety, while the LUMO is distributed over the substituent. wiley.com This separation facilitates an intramolecular charge transfer (ICT) process from the pyrene core to the electron-withdrawing group upon excitation. wiley.comgdut.edu.cn

The HOMO-LUMO energy gap is a critical parameter that correlates with the electronic absorption and emission properties of the molecule. nih.gov A smaller gap generally leads to a red-shift in the absorption and emission spectra. gdut.edu.cn For example, in a series of pyrene-based derivatives, the optical band gaps were determined to be in the range of 3.05–3.19 eV. wiley.com Computational studies on similar systems have shown that the theoretically estimated HOMO, LUMO, and bandgap values correlate well with experimental data obtained from cyclic voltammetry. nih.gov

The charge distribution within the molecule can be analyzed using methods like Mulliken population analysis. bhu.ac.in This analysis reveals the partial atomic charges and helps in understanding the electrostatic potential of the molecule. bhu.ac.in In substituted pyrenes, the charge distribution in the excited state can be significantly different from the ground state, especially in polar solvents, indicating the formation of an ICT state. wiley.com

| Compound | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) |

|---|---|---|---|

| 1 | -5.85 | -2.69 | 3.16 |

| 2 | -5.69 | -2.63 | 3.06 |

| 3 | -5.74 | -2.55 | 3.19 |

| 4 | -5.81 | -2.76 | 3.05 |

| 5 | -5.52 | -2.36 | 3.16 |

Computational Studies on Reaction Mechanisms and Intermediates

Computational chemistry plays a vital role in elucidating reaction mechanisms by identifying transition states and reaction intermediates that are often difficult to observe experimentally. nih.govnih.gov For the synthesis of fluorinated compounds like 1-(difluoromethyl)pyrene, computational studies can provide valuable insights into the reaction pathways.

For instance, in the synthesis of 6-(difluoromethyl)phenanthridines via radical isonitrile insertion, DFT calculations supported the proposed mechanism. acs.org These calculations suggested that one-electron oxidation of the difluoromethylborate precursor leads to the elongation of the B–CF2H bond and spin density accumulation on the CF2H carbon, facilitating the generation of the difluoromethyl radical. acs.org The subsequent addition of this radical to the isonitrile, intramolecular cyclization, and final aromatization steps could also be modeled. acs.org

Reaction intermediates are typically high-energy, short-lived species. nih.gov Computational methods can help to predict their structures and relative energies, providing a deeper understanding of the reaction course. nih.gov In the context of pyrene chemistry, theoretical studies have investigated the formation of pyrene from fluoranthene, identifying transition states and intermediate species on the potential energy surface. nih.gov Such studies are crucial for understanding the formation of polycyclic aromatic hydrocarbons in various processes. nih.gov

Solvatochromic Measurements and Theoretical Correlations

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is often studied to understand the effect of solvent polarity on the electronic transitions of a molecule. banglajol.info For push-pull dyes, which have electron-donating and electron-accepting groups, the solvatochromic effect can be particularly pronounced due to changes in the dipole moment upon excitation. rsc.org

For pyrene derivatives, solvatochromic measurements show that the emission spectra often exhibit a red-shift as the solvent polarity increases. researchgate.networktribe.com This positive solvatochromism is indicative of an excited state with a larger dipole moment than the ground state, which is consistent with the formation of an ICT state. wiley.comresearchgate.net The disappearance of vibronic structure in the fluorescence spectra in more polar solvents is another indicator of enhanced ICT. worktribe.com

Theoretical calculations can be used to correlate the observed solvatochromic shifts with changes in the electronic structure. researchgate.net By performing TD-DFT calculations in the presence of a solvent model, such as the Polarizable Continuum Model (PCM), it is possible to simulate the absorption and emission spectra in different environments. aub.edu.lbresearchgate.net The correlation between the Stokes shift and the solvent polarity function can provide information about the change in dipole moment upon excitation. researchgate.net However, in some cases, the correlation may not be linear, suggesting that specific solvent-solute interactions also play a role. researchgate.net

| Solvent | Emission Wavelength (nm) |

|---|---|

| Hexane | 395 (413) |

| Toluene | 408 |

| CHCl3 | 400 |

| THF | 410 |

| Acetone | 413 |

| Acetonitrile | 411 |

Chemical Reactivity and Derivatization of 1 Difluoromethyl Pyrene

Modification of the Difluoromethyl Moiety

The difluoromethyl (CHF₂) group, while generally stable, offers pathways for further chemical transformation. The hydrogen atom on the difluoromethyl carbon is acidic and can be deprotonated using a strong base, such as a lithiated base in tetrahydrofuran (THF). The resulting carbanion is a potent nucleophile that can be trapped by various electrophiles, enabling the construction of more complex difluoroalkyl chains attached to the pyrene (B120774) core. This method allows for the introduction of silyl groups, which can be further postfunctionalized to generate a diverse library of 3-(difluoroalkyl)pyridines that are not accessible through direct deprotonation methods acs.org.

The C-F bonds in the difluoromethyl group are typically robust. However, under specific conditions, such as reductive or radical pathways, they can be cleaved. The difluoromethyl radical (•CF₂H) is considered a nucleophilic radical, which influences its reactivity towards electron-deficient systems nih.gov. While direct modification of the C-F bonds on 1-(difluoromethyl)pyrene is not extensively documented, related chemistries suggest that radical reactions could be initiated at this position under photocatalytic conditions mdpi.comnih.gov.

Further Functionalization of the Pyrene Core

The pyrene scaffold is a rich platform for derivatization, with distinct regions exhibiting different reactivities. The presence of the difluoromethyl group at the C1 position influences the regioselectivity of subsequent reactions on the aromatic core. The CHF₂ group is strongly electron-withdrawing due to the inductive effect (-I) of the two fluorine atoms. This deactivates the pyrene ring towards electrophilic aromatic substitution compared to unsubstituted pyrene. This deactivating nature, combined with the inherent reactivity of the pyrene system, directs incoming substituents to specific positions.

The 1, 3, 6, and 8 positions of pyrene are the most electron-rich and are known as the "active positions" for electrophilic aromatic substitution mdpi.comrsc.org. With the C1 position already occupied by the difluoromethyl group, subsequent electrophilic attacks are directed to the C3, C6, and C8 positions.

Studies on the electrophilic substitution of other 1-substituted pyrenes provide a strong model for the expected reactivity of this compound. For instance, the Friedel-Crafts acetylation of 1-acetylpyrene, which also possesses a deactivating group at C1, yields a mixture of 1,8-, 1,6-, and 1,3-diacetylpyrenes. Similarly, bromination and acetylation of 1-ethylpyrene occur preferentially at the 6- and 8-positions, with a smaller amount of substitution at the 3-position oup.com. The relative rates of these substitutions are correlated to the electronic nature of the initial substituent oup.com. Given the electron-withdrawing character of the difluoromethyl group, substitution on this compound is anticipated to proceed similarly, favoring the 6- and 8-positions.

| 1-Substituent | Reaction | Product Position(s) | Relative Yields (%) |

|---|---|---|---|

| -COCH₃ | Acetylation | 8- | 49 |

| 6- | 42 | ||

| -C₂H₅ | Acetylation | 8- | 52 |

| 6- | 41 | ||

| -C₂H₅ | Bromination | 8- and 6- | Major Products |

| -Br | Bromination | 6-, 8-, and 3- | Mixture |

The 2- and 7-positions of pyrene lie on a nodal plane of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), making them significantly less reactive towards traditional electrophilic substitution rsc.org. Direct functionalization at these sites is challenging and typically cannot be achieved with reactions like halogenation or Friedel-Crafts acylation rsc.org.

Modern organometallic methods have overcome this limitation. Iridium-catalyzed C-H borylation has emerged as a powerful and highly regioselective technique to introduce boronic ester groups (e.g., Bpin) at the 2- and 7-positions rsc.orgrsc.orgrsc.org. This reaction is sterically driven and provides direct access to 2-borylated and 2,7-diborylated pyrenes rsc.orgacs.org. These borylated intermediates are exceptionally versatile building blocks. They can readily participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, to form C-C bonds with a wide variety of aryl, vinyl, or alkynyl partners rsc.orguni-bonn.de. This two-step sequence (borylation followed by cross-coupling) enables the synthesis of 2- and 2,7-functionalized this compound derivatives that are otherwise inaccessible.

The 4, 5, 9, and 10-positions of pyrene are known as the K-region mdpi.com. This region has a higher degree of double-bond character compared to the other bonds in the molecule, making it susceptible to oxidation and addition reactions. Selective functionalization of the K-region is challenging but can provide access to derivatives with unique structural and electronic properties rsc.orgresearchgate.net.

One common strategy involves the selective oxidation of the pyrene core to produce pyrene-4,5-dione researchgate.net. This dione can then undergo further reactions, such as olefination, to introduce new functional groups at the 4- and 5-positions rsc.orgrsc.org. Another approach involves the partial hydrogenation of the pyrene core to 4,5,9,10-tetrahydropyrene. The reactivity of this intermediate is altered, allowing for electrophilic substitution at different positions, followed by re-aromatization to yield K-region functionalized pyrenes rsc.org. Directing-group-assisted C-H activation has also been employed to functionalize the C10 position of the K-region in certain pyrene derivatives mdpi.com. These methods could potentially be adapted to this compound to create novel K-region derivatives.

Formation of Complex Architectures Incorporating this compound Units

Functionalized this compound derivatives serve as valuable building blocks for the construction of larger, complex molecular and macromolecular architectures. The introduction of reactive handles, such as bromine or boronic esters at specific positions on the pyrene core, allows these units to be incorporated into polymers, dendrimers, and extended π-conjugated systems.

For example, di-brominated or di-borylated derivatives of this compound could be used as monomers in step-growth polymerization reactions. Palladium-catalyzed cross-coupling reactions like Suzuki researchgate.netresearchgate.netlibretexts.orgmdpi.com and Sonogashira rsc.orgwikipedia.orglibretexts.org are extensively used to synthesize pyrene-containing conjugated polymers and polyimides for applications in organic electronics bohrium.com.

Furthermore, this compound can be incorporated into the periphery or core of dendrimers researchgate.netnih.govmdpi.comacs.org. By synthesizing pyrene units with appropriate functional groups for dendritic growth (e.g., amines, carboxylic acids, or alcohols), highly branched, well-defined macromolecules can be constructed. These complex architectures leverage the unique photophysical properties of the pyrene moiety, which can be further modulated by the presence of the difluoromethyl group.

Advanced Research Applications and Methodological Development

Development of Pyrene-Based Luminescent Materials

Pyrene-based compounds are highly regarded for their remarkable luminescent properties, including high fluorescence quantum yields and the ability to form excimers, making them foundational for many optoelectronic materials. researchgate.net The introduction of substituents onto the pyrene (B120774) core is a common strategy to tune its electronic and photophysical characteristics. For instance, fluorination is a known method to modify the properties of PAHs. researchgate.net While the specific effects of a difluoromethyl group at the 1-position of pyrene have not been detailed in existing literature, research on related fluorinated PAHs suggests that such modifications could influence solubility, electronic energy levels, and intermolecular interactions. researchgate.net

The development of materials for Organic Light-Emitting Diodes (OLEDs) is a prominent area of research for pyrene derivatives. du.edubldpharm.com These compounds are explored for their potential as emitters, hosts, and charge-transporting materials, particularly for creating efficient blue-light-emitting devices, which remains a significant challenge in the field. du.edutcichemicals.com The core strategy involves modifying the pyrene structure to prevent π-π stacking, which can lead to the formation of excimers and a red-shift in emission, moving away from the desired deep blue color. du.edu

However, there is no specific research available in the scientific literature detailing the synthesis or investigation of 1-(difluoromethyl)pyrene for use as an OLED component. Research on other pyrene derivatives has shown that attaching bulky or sterically hindering groups can effectively suppress aggregation and maintain pure blue emission in the solid state. du.edu Theoretical studies on fluorene (B118485) derivatives with pyrene-functional groups suggest that the rigid pyrene unit plays a key role in defining the frontier molecular orbitals, which are critical for charge transport and emission properties. google.com

Pyrene's planar structure and high charge carrier mobility make it an attractive building block for organic semiconductors used in Organic Field-Effect Transistors (OFETs). bldpharm.commdpi.com Research in this area focuses on synthesizing pyrene derivatives that can self-assemble into well-ordered structures, facilitating efficient charge transport. mdpi.comlookchem.com The performance of an OFET is highly dependent on the molecular packing in the solid state.

Specific studies on this compound for OFET applications have not been reported. The research on pyrene-based semiconductors for OFETs is generally categorized based on molecular structure, such as using pyrene as a terminal group, as a central core, or creating fused pyrene systems. mdpi.com The introduction of various functional groups can influence the material's charge transport characteristics, making some derivatives suitable as p-type (hole-transporting) or n-type (electron-transporting) semiconductors. thieme.de

In the field of Organic Photovoltaics (OPVs), pyrene-based materials are investigated for their potential as electron donor or acceptor components in the active layer of solar cells. bldpharm.comresearchgate.net The excellent light-absorbing properties and charge-transport capabilities of the pyrene core are advantageous for photovoltaic applications. biosynth.com Modifications to the pyrene structure are aimed at tuning the material's absorption spectrum and energy levels to match those of other components in the solar cell for efficient charge separation. dntb.gov.ua

No specific research detailing the use of this compound in OPVs was found. However, broader research has demonstrated that pyrene derivatives can be incorporated into OPV devices to enhance performance. For example, a pyrene dimer used as a morphology control layer has been shown to improve the power conversion efficiency in small-molecule OPV devices. dntb.gov.ua Similarly, pyrene-based covalent organic polymers have been explored to enhance photovoltaic performance and for solar-driven hydrogen production.

Pyrene Derivatives in Sensor Development

The inherent fluorescence of pyrene is highly sensitive to its local environment, making its derivatives excellent candidates for chemical sensors. The fluorescence can be quenched or enhanced ("turn-off" or "turn-on" sensing) in the presence of specific analytes, such as metal ions or nitroaromatic compounds. The design of these sensors often involves attaching a specific receptor group to the pyrene core that selectively binds to the target analyte.

While there is a wealth of research on pyrene-based sensors, no studies were found that specifically utilize this compound. The general approach involves synthesizing derivatives where the pyrene unit acts as the signaling component. For instance, pyrene-containing NBN-doped PAHs have shown sensory properties towards fluoride (B91410) ions, and Schiff base ligands incorporating pyrene have been developed for the detection of metal ions like Cu²⁺ and Fe²⁺. nih.gov

Photoactive Systems and Electron Transfer Studies

The photophysical properties of pyrene make it a model compound for studying fundamental photoinduced electron transfer (PET) processes. In these systems, pyrene can act as a photosensitizer, absorbing light and then donating an electron to an acceptor molecule or accepting an electron from a donor. These studies are crucial for understanding and designing artificial photosynthetic systems and other light-driven molecular devices.

Specific investigations into the electron transfer properties of this compound are not present in the current literature. Research on related systems, such as pyrene-o-carborane heterojunctions, has demonstrated efficient intramolecular charge transfer, which can be harnessed to accelerate PET processes for applications like photocatalytic hydrogen evolution. The dynamics of electron transfer are often studied in bichromophoric systems where pyrene is covalently linked to another molecule, and the rate of transfer is measured using time-resolved spectroscopy.

Nonlinear Optical (NLO) Properties Investigation

Materials with strong nonlinear optical (NLO) properties are in demand for applications in photonics and optoelectronics, such as optical switching and data storage. Pyrene derivatives are investigated for their NLO properties due to their extended π-conjugated electron systems. The NLO response can be enhanced by creating molecules with a donor-acceptor structure, where the pyrene core is functionalized with electron-donating and electron-withdrawing groups to facilitate intramolecular charge transfer.

There is no available research focused on the NLO properties of this compound. Theoretical and experimental studies on other pyrene derivatives have been conducted to understand the relationship between molecular structure and NLO response. For example, quantum chemical studies have been used to design pyrene-based compounds with enhanced first and second hyperpolarizabilities by modifying acceptor units in a donor-π-acceptor architecture. Experimental measurements using techniques like the Z-scan method have confirmed that pyrenyl Schiff base derivatives can exhibit significant NLO behavior.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of functionalized pyrenes can be challenging, often requiring multi-step procedures. rsc.orgrsc.org The development of novel and sustainable synthetic routes to 1-(difluoromethyl)pyrene is a critical first step for enabling its widespread study and application. Current synthetic strategies for difluoromethylated aromatic compounds could be adapted, but these often rely on harsh reagents or produce significant waste. Future research should focus on more environmentally benign methodologies.

Key areas for exploration include:

Direct C-H Difluoromethylation: Investigating late-stage C-H functionalization of the pyrene (B120774) core would be a highly atom-economical approach. This could involve photoredox catalysis or other modern synthetic techniques that avoid the need for pre-functionalized pyrene starting materials.

Green Solvents and Catalysts: Moving away from traditional organic solvents towards greener alternatives like ionic liquids or water-based systems would significantly improve the sustainability of the synthesis. mdpi.com The use of earth-abundant metal catalysts instead of precious metals is another important consideration.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound could offer improved safety, scalability, and reproducibility compared to batch synthesis.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Traditional Multi-Step Synthesis | Established methodologies for pyrene functionalization. google.com | Low overall yield, significant waste generation. |

| Direct C-H Difluoromethylation | High atom economy, reduced number of synthetic steps. | Regioselectivity control on the pyrene core. |

| Sustainable Catalysis | Reduced environmental impact, lower cost. | Catalyst stability and efficiency. |

| Flow Chemistry | Enhanced safety, scalability, and process control. | Initial setup costs and optimization. |

Exploration of Asymmetric Functionalization Strategies

The introduction of chirality into the pyrene framework can lead to materials with unique chiroptical properties, which are of interest for applications in asymmetric catalysis, chiral sensing, and circularly polarized luminescence. Asymmetric functionalization of the pyrene core is a synthetic challenge, but some progress has been made for other pyrene derivatives. rsc.orgnih.govgdut.edu.cnrsc.org

Future research on this compound should explore:

Chiral Directing Groups: The use of removable chiral auxiliaries to direct the functionalization of the pyrene backbone at specific positions.

Asymmetric Catalysis: The development of catalytic systems that can enantioselectively introduce additional functional groups onto the this compound scaffold.

Resolution of Racemates: For synthetic routes that produce a racemic mixture of asymmetrically substituted derivatives, the development of efficient methods for chiral resolution, such as chiral chromatography, will be necessary.

The successful implementation of these strategies would open the door to a new class of chiral fluorinated polycyclic aromatic hydrocarbons with tailored properties.

Advanced Characterization of Excimer Formation and Aggregation Phenomena

Pyrene is well-known for its ability to form excimers, which are excited-state dimers that exhibit a characteristic red-shifted and broad fluorescence emission compared to the monomer. mdpi.comroyalsocietypublishing.orgroyalsocietypublishing.org This property is highly sensitive to the local environment and the distance between pyrene molecules, making pyrene derivatives excellent probes for a variety of applications. The aggregation of pyrene derivatives can also significantly influence their photophysical properties, sometimes leading to aggregation-induced emission (AIE) or aggregation-enhanced excimer emission (AEEE). rsc.orgrsc.org

For this compound, a key research focus will be to understand how the difluoromethyl substituent impacts these phenomena. The electronic and steric effects of the -CHF2 group could alter the π-π stacking interactions that are crucial for excimer formation and aggregation.

Advanced characterization techniques will be essential for these studies:

Time-Resolved Fluorescence Spectroscopy: To probe the kinetics of excimer formation and decay, providing insights into the dynamics of molecular interactions. royalsocietypublishing.org

Single-Molecule Spectroscopy: To study the photophysics of individual molecules and aggregates, avoiding the ensemble averaging inherent in bulk measurements.

Cryo-Transmission Electron Microscopy (Cryo-TEM): To visualize the morphology of aggregates in solution.

X-ray Diffraction: To determine the packing of molecules in the solid state, which is critical for understanding solid-state emission properties. rsc.org

Understanding these phenomena is crucial for the rational design of this compound-based materials for applications such as fluorescent probes, sensors, and organic light-emitting diodes (OLEDs). rsc.org

Deeper Understanding of Structure-Property Relationships through Theoretical Modeling

Computational chemistry provides a powerful tool for predicting the properties of new molecules and for gaining a deeper understanding of the relationship between their structure and function. nih.gov Theoretical modeling will be invaluable for guiding the experimental exploration of this compound. nih.gov

Key areas for computational investigation include:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods can be used to calculate the ground and excited-state electronic structures of this compound. This will provide insights into how the difluoromethyl group affects the HOMO and LUMO energy levels, which in turn govern the molecule's absorption and emission properties. nih.gov

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations: To model the behavior of this compound in complex environments, such as in solution or in a polymer matrix, and to study the dynamics of excimer formation.

Molecular Dynamics (MD) Simulations: To investigate the self-assembly and aggregation behavior of this compound molecules.

These theoretical studies will not only help to explain experimental observations but will also enable the in-silico design of new this compound derivatives with optimized properties for specific applications. nih.govresearchgate.net

Q & A

What are the optimal synthetic routes for 1-(difluoromethyl)pyrene, and what challenges exist in achieving high purity?

Basic

The synthesis of this compound typically involves fluorination of pyrene derivatives using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor®. Key challenges include controlling regioselectivity during fluorination and minimizing byproducts such as over-fluorinated analogs. Purification often requires column chromatography or recrystallization, with solvent selection (e.g., hexane/ethyl acetate) critical for isolating the target compound. Impurities can arise from incomplete fluorination or residual catalysts, necessitating rigorous NMR and LC-MS validation .

How does the difluoromethyl group influence the electronic and fluorescence properties of pyrene compared to other fluorinated derivatives?

Advanced

The difluoromethyl group introduces electron-withdrawing effects, reducing the HOMO-LUMO gap of pyrene and altering its fluorescence quantum yield. Comparative studies with mono- or trifluoromethyl analogs reveal that difluoromethylation enhances photostability while maintaining emission intensity. Time-resolved spectroscopy and cyclic voltammetry are used to quantify these effects, with computational models (e.g., DFT) validating experimental trends. Contradictions in reported Stokes shifts may stem from solvent polarity or aggregation effects, requiring controlled experimental conditions .

What spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Basic

Key techniques include:

- ¹⁹F NMR : Confirms fluorination efficiency and identifies positional isomers.

- UV-Vis and fluorescence spectroscopy : Measures absorption/emission maxima and quantum yields.

- X-ray crystallography : Resolves crystal packing and steric effects of the difluoromethyl group.

Data interpretation must account for solvent interactions (e.g., polarity-induced spectral shifts) and temperature-dependent aggregation. Discrepancies in melting points or spectral data between studies often arise from polymorphic forms or impurities .

What computational methods (e.g., DFT) are suitable for modeling the electronic structure of this compound?

Advanced

Density Functional Theory (DFT) with B3LYP/6-311+G(d,p) basis sets accurately predicts electronic properties, including frontier molecular orbitals and electrostatic potential surfaces. Comparative analysis with experimental UV-Vis data validates these models. Challenges include accounting for solvent effects (via PCM models) and van der Waals interactions in crystal structures. Discrepancies in predicted vs. observed dipole moments may indicate limitations in basis set selection .

What are the key stability and storage considerations for this compound in experimental settings?

Basic

The compound is sensitive to moisture and light, requiring storage under inert gas (e.g., argon) at 2–8°C in amber vials. Degradation products, such as hydrolyzed fluorides, can be monitored via TLC or HPLC. Long-term stability studies recommend periodic NMR checks to detect decomposition, particularly in polar solvents like DMSO .

How does the introduction of a difluoromethyl group affect the reactivity of pyrene in Diels-Alder or cycloaddition reactions?

Advanced

The electron-withdrawing difluoromethyl group reduces pyrene’s electron density, slowing Diels-Alder reactivity but improving regioselectivity. Kinetic studies using in situ IR spectroscopy show slower reaction rates compared to non-fluorinated pyrene. Competing pathways (e.g., [4+2] vs. [2+2] cycloaddition) are influenced by steric hindrance from the difluoromethyl group, requiring computational docking simulations to rationalize .

What contradictions exist in the literature regarding the biological activity of this compound?

Advanced

Some studies report moderate cytotoxicity in cancer cell lines (IC₅₀ ~10 µM), while others note negligible effects. These discrepancies may arise from differences in cell permeability or assay conditions (e.g., serum protein binding). Resolving this requires standardized assays (e.g., ATP-based viability tests) and metabolite profiling (LC-MS/MS) to identify bioactivation pathways .

In what ways can this compound serve as a precursor for optoelectronic materials?

Advanced

The compound’s tunable fluorescence and electron-deficient structure make it a candidate for organic light-emitting diodes (OLEDs) or chemosensors. Research gaps include optimizing charge transport properties via copolymerization and addressing aggregation-caused quenching (ACQ) in solid-state devices. Comparative studies with carbazole or triazole-based fluorophores are needed to benchmark performance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products